molecular formula C17H18FN5O4 B11565056 3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate

3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate

Cat. No.: B11565056
M. Wt: 375.4 g/mol
InChI Key: WAZNSZASSLWKCR-UHFFFAOYSA-N
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Description

3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a purine derivative linked to a fluorobenzoate moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the purine derivative. The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds. The final step involves the esterification of the purine derivative with 2-fluorobenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate involves its interaction with specific molecular targets. The purine derivative may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-sulfonamide
  • (3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-acetic acid
  • N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N2,N2-diethylglycinamide

Uniqueness

What sets 3-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]propyl 2-fluorobenzoate apart from similar compounds is its unique combination of a purine derivative and a fluorobenzoate moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18FN5O4

Molecular Weight

375.4 g/mol

IUPAC Name

3-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)amino]propyl 2-fluorobenzoate

InChI

InChI=1S/C17H18FN5O4/c1-22-13-12(14(24)23(2)17(22)26)20-16(21-13)19-8-5-9-27-15(25)10-6-3-4-7-11(10)18/h3-4,6-7H,5,8-9H2,1-2H3,(H2,19,20,21)

InChI Key

WAZNSZASSLWKCR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCCOC(=O)C3=CC=CC=C3F

Origin of Product

United States

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